3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione
Overview
Description
“3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1292629-95-8 . It has a molecular weight of 299.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(5-bromo-2-methoxybenzyl)-2,4-imidazolidinedione . The InChI code is 1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 299.12 . It’s a powder that is stored at room temperature .Scientific Research Applications
Molecular Design and Synthesis
The compound is involved in the molecular design and synthesis of analogs with potential biological activities. For example, a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione, were designed and synthesized for their hypoglycemic activity, representing conformationally restricted analogues of hypoglycemic compounds like rosiglitazone (Oguchi et al., 2000). These compounds were evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation and hypoglycemic activity in vivo, highlighting the importance of structural modifications in enhancing biological activity.
Antitumor Activity
New hybrids of imidazolidine-2,4-dione analogs were designed, synthesized, and evaluated for their antitumor activity against various cancer cell lines, including prostate PC-3, colorectal HCT-116, breast MCF-7, and Hela cancer cell lines (El-Sayed et al., 2018). This research illustrates the potential of imidazolidine-2,4-dione derivatives in cancer therapy, with certain compounds showing broad-spectrum cytotoxic potency, thereby serving as templates for further optimization.
DNA Binding Studies
Imidazolidine derivatives were studied for their DNA binding affinity, utilizing UV-Vis spectroscopy and cyclic voltammetry. This research is crucial for understanding the interaction between such compounds and DNA, which can be foundational for developing new therapeutic agents with anti-tumor activity (Shah et al., 2013). The DNA binding propensity of these compounds was found to be comparable or greater than most clinically used anticancer drugs, highlighting their potential as effective anti-cancer drugs.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPTKUCJCGAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=O)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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